3-Chloro-1H-pyrazolo[3,4-c]pyridazine
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Overview
Description
3-Chloro-1H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound that belongs to the family of pyrazolopyridazines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1H-pyrazolo[3,4-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1H-pyrazole with a suitable chlorinating agent, such as thionyl chloride or phosphorus oxychloride, in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1H-pyrazolo[3,4-c]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 3-amino-1H-pyrazolo[3,4-c]pyridazine derivatives.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of hydrides or dechlorinated products.
Scientific Research Applications
3-Chloro-1H-pyrazolo[3,4-c]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-1H-pyrazolo[3,4-c]pyridazine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1H-pyrazolo[3,4-c]pyridazine
- 3-Methyl-1H-pyrazolo[3,4-c]pyridazine
- 3-Phenyl-1H-pyrazolo[3,4-c]pyridazine
Uniqueness
3-Chloro-1H-pyrazolo[3,4-c]pyridazine is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the development of new chemical entities with diverse applications .
Properties
Molecular Formula |
C5H3ClN4 |
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Molecular Weight |
154.56 g/mol |
IUPAC Name |
3-chloro-1H-pyrazolo[3,4-c]pyridazine |
InChI |
InChI=1S/C5H3ClN4/c6-4-3-1-2-7-9-5(3)10-8-4/h1-2H,(H,8,9,10) |
InChI Key |
ZFXCSYBGGNACFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC2=C1C(=NN2)Cl |
Origin of Product |
United States |
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